molecular formula C18H25F3N2O2 B2492603 2-({1-[(Oxan-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine CAS No. 2380044-63-1

2-({1-[(Oxan-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine

Cat. No.: B2492603
CAS No.: 2380044-63-1
M. Wt: 358.405
InChI Key: ALHPCCNBXHLIMJ-UHFFFAOYSA-N
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Description

2-({1-[(Oxan-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, with a piperidine moiety linked via an oxan-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(Oxan-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The key steps include:

    Formation of the Piperidine Intermediate: This involves the reaction of oxan-4-ylmethyl chloride with piperidine under basic conditions to form the desired piperidine derivative.

    Coupling with Pyridine: The piperidine intermediate is then coupled with 3-(trifluoromethyl)pyridine using a suitable coupling agent such as a palladium catalyst in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(Oxan-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the piperidine or pyridine rings.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-({1-[(Oxan-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-({1-[(Oxan-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the piperidine and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[(Oxan-4-yl)methyl]piperidin-3-yl}methoxy)-3-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-({1-[(Oxan-4-yl)methyl]piperidin-3-yl}methoxy)-3-chloropyridine: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-({1-[(Oxan-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs. These properties can enhance the compound’s efficacy in biological systems and its potential as a pharmaceutical agent.

Properties

IUPAC Name

2-[[1-(oxan-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O2/c19-18(20,21)16-4-1-7-22-17(16)25-13-15-3-2-8-23(12-15)11-14-5-9-24-10-6-14/h1,4,7,14-15H,2-3,5-6,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHPCCNBXHLIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CCOCC2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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